4-Yodo-3-metil-1,2-oxazol-5-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

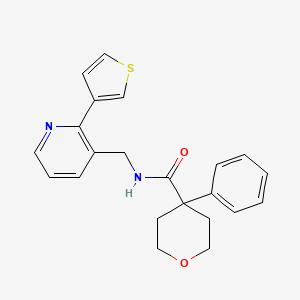

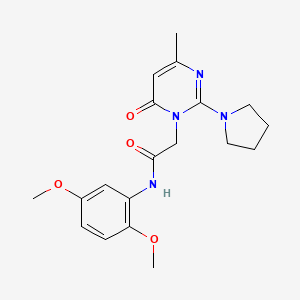

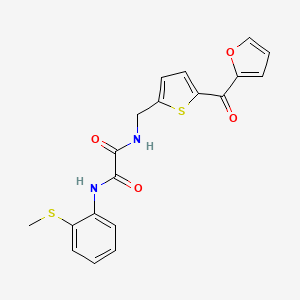

“Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is a chemical compound with the molecular formula C6H6INO3. It has a molecular weight of 267.02 . This compound is in the form of a powder and is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of oxazole derivatives, such as “Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate”, can be achieved through a palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloroaromatics .Molecular Structure Analysis

The InChI code for “Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is 1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate” is a powder that is typically stored at a temperature of 4°C . It has a molecular weight of 267.02 .Mecanismo De Acción

The exact mechanism of action of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is not well understood. However, it has been proposed that Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.

Biochemical and Physiological Effects

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has also been found to possess anti-microbial properties and can inhibit the growth of certain bacteria and fungi.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the lab. Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has also been found to exhibit low toxicity and can be used at high concentrations without causing harm to cells. However, the limitations of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate include its complex synthesis process and limited availability in the market.

Direcciones Futuras

For the use of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate in scientific research include the development of novel anti-cancer, anti-inflammatory, and anti-microbial agents.

Métodos De Síntesis

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate can be synthesized using a multi-step process involving the reaction of 4-iodo-3-methyl-1,2-oxazole-5-carboxylic acid with methanol and a suitable reagent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with methyl iodide to obtain Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate. The synthesis of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a complex process and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

Metodología Sintética y Síntesis Regiocontrolada

El 4-yodo-3-metil-1,2-oxazol-5-carboxilato de metilo es un valioso bloque de construcción para la síntesis de imidazoles. Los recientes avances en la síntesis regiocontrolada han destacado su importancia . Los investigadores se han centrado en la construcción de enlaces específicos durante la formación de imidazoles, haciendo hincapié en la compatibilidad de los grupos funcionales y los patrones de sustitución alrededor del anillo. Este compuesto juega un papel crucial en la creación de moléculas funcionales utilizadas en productos farmacéuticos, agroquímicos, tintes para células solares, materiales funcionales y catálisis.

Potencial Antimicrobiano

Los derivados de imidazol, incluidos los que contienen el grupo oxazol, exhiben propiedades antimicrobianas. Si bien los estudios específicos sobre el this compound son limitados, los compuestos relacionados han demostrado un buen potencial antimicrobiano . La exploración adicional de sus efectos antibacterianos y antifúngicos podría ser valiosa.

Agentes Inmunosupresores

El 4-yodo-3-metilbenzoato de metilo, un derivado de nuestro compuesto, se utiliza en la síntesis de nuevos ésteres de nitrato derivados de la colchicina como agentes inmunosupresores . Investigar las propiedades inmunomoduladoras de nuestro compuesto puede revelar aplicaciones terapéuticas adicionales.

Actividad Antioxidante

Los compuestos que contienen imidazol a menudo exhiben propiedades antioxidantes. Si bien los datos directos sobre el this compound son escasos, las estructuras relacionadas han mostrado un prometedor potencial de eliminación de radicales libres . Evaluar su capacidad para contrarrestar el estrés oxidativo podría valer la pena.

Compuestos Biológicamente Activos

Los derivados del indol, prevalentes en diversas moléculas biológicamente activas, comparten similitudes con los imidazoles. Estos compuestos se exploran para el tratamiento del cáncer, la actividad antimicrobiana y otras aplicaciones terapéuticas . Investigar la interacción entre los indoles y nuestro compuesto puede revelar nuevos efectos biológicos.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Propiedades

IUPAC Name |

methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVIGRLAMMUNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2309457-57-4 |

Source

|

| Record name | methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

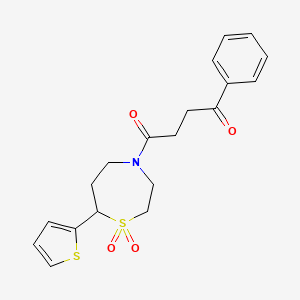

![2-(2,4-Dichlorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2468031.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-dipropylprop-2-enamide](/img/structure/B2468036.png)

![2,2-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide](/img/structure/B2468039.png)